molecular formula C9H5BrFN3 B13324963 5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine

5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine

Cat. No.: B13324963
M. Wt: 254.06 g/mol
InChI Key: MOTASHFUAVXUEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine typically involves the bromination of 2-(6-fluoropyridin-3-yl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling with an arylboronic acid can produce a biaryl compound .

Scientific Research Applications

5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine atoms can enhance binding affinity and selectivity for target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
  • 5-Bromopyridine-3-boronic acid

Uniqueness

5-Bromo-2-(6-fluoropyridin-3-yl)pyrimidine is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C9H5BrFN3

Molecular Weight

254.06 g/mol

IUPAC Name

5-bromo-2-(6-fluoropyridin-3-yl)pyrimidine

InChI

InChI=1S/C9H5BrFN3/c10-7-4-13-9(14-5-7)6-1-2-8(11)12-3-6/h1-5H

InChI Key

MOTASHFUAVXUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=N2)Br)F

Origin of Product

United States

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